molecular formula C8H12N4 B3138576 1-[2-(Pyridin-2-yl)ethyl]guanidine CAS No. 46121-32-8

1-[2-(Pyridin-2-yl)ethyl]guanidine

Cat. No.: B3138576
CAS No.: 46121-32-8
M. Wt: 164.21 g/mol
InChI Key: FNWHSLHNXIGYSL-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-2-yl)ethyl]guanidine is an organic compound with the molecular formula C9H13N3 It is a derivative of guanidine, featuring a pyridine ring attached to an ethyl chain, which is further connected to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-2-yl)ethyl]guanidine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired guanidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-2-yl)ethyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted guanidine derivatives with different nucleophiles attached.

Scientific Research Applications

1-[2-(Pyridin-2-yl)ethyl]guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-2-yl)ethyl]guanidine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[2-(Pyridin-2-yl)ethyl]guanidine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyridine derivatives such as 2-(pyridin-2-yl)ethylamine, guanidine derivatives like aminoguanidine, and other heterocyclic compounds containing both pyridine and guanidine moieties.

    Uniqueness: The presence of both pyridine and guanidine groups in a single molecule provides a unique combination of properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

2-(2-pyridin-2-ylethyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-8(10)12-6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2,(H4,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWHSLHNXIGYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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